molecular formula C9H13NO2S B1491355 2-Amino-4-(5-methylthiophen-2-yl)butanoic acid CAS No. 2097950-75-7

2-Amino-4-(5-methylthiophen-2-yl)butanoic acid

Cat. No.: B1491355
CAS No.: 2097950-75-7
M. Wt: 199.27 g/mol
InChI Key: WRQIHOFJWOZRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(5-methylthiophen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Structural Analysis

Research by Vanasundari et al. (2018) focused on spectroscopic and structural investigations of butanoic acid derivatives, highlighting their potential in bonding with biological targets like Placenta growth factor (PIGF-1) due to good biological activities suggested by auto-dock studies. This implies a significant role in designing drugs with specific biological functions.

Synthesis of Complexes with Amino Acids

The synthesis of rhenium(V) complexes with sulfur-containing amino acids, including 2-amino-4-(methylthio)butanoic acid (methionine), as reported by Gagieva et al. (2007), offers insights into the structural and thermal stability of these complexes. Such studies are crucial for understanding the coordination chemistry of essential amino acids and their metal complexes.

Pharmaceutical Applications

Research into the synthesis of heterocyclic compounds with expected biological activity, as discussed by Sayed et al. (2003), explores the potential of butanoic acid derivatives in creating new compounds with antimicrobial and antifungal properties. This highlights the role of such compounds in developing new therapeutic agents.

Terpenoids Transformation

The work on new isopimaric acid derivatives containing amines and methyl esters of α-, β-, and ω-amino acids, including (2-methylamino)butanoic acid, by Timoshenko et al. (2014), opens avenues for the creation of novel organic compounds. Such transformations are significant for the pharmaceutical and chemical industries for synthesizing new molecules with unique properties.

Fluorescence Derivatisation of Amino Acids

The study by Frade et al. (2007) on the fluorescence derivatization of amino acids for biological assays emphasizes the importance of 2-amino-4-(5-methylthiophen-2-yl)butanoic acid derivatives in enhancing the visibility and detection of amino acids in various assays, contributing to biochemical and medical research.

Properties

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-2-3-7(13-6)4-5-8(10)9(11)12/h2-3,8H,4-5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQIHOFJWOZRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Reactant of Route 2
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Reactant of Route 3
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Reactant of Route 4
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Reactant of Route 5
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Reactant of Route 6
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.